4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-12-27-20-21-19(11-23(13)20)16-3-7-17(8-4-16)22-28(25,26)18-9-5-15(6-10-18)14(2)24/h3-12,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPRMMGQXAVVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide, can be achieved through various methods. One common approach involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst. This reaction can be carried out under microwave irradiation at 300 W or thermal heating at 90°C .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency, reduced reaction times, and lower energy consumption. Additionally, the use of green solvents and catalysts aligns with sustainable and eco-friendly production practices.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide. For instance, thiazole-containing compounds have been synthesized and tested for their effectiveness against seizures induced by picrotoxin. One study noted that certain thiazole derivatives exhibited high protection rates in seizure models, indicating their potential as anticonvulsants .
Table 1: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | Effective Dose (mg/kg) | Toxic Dose (mg/kg) | Protection Index |
|---|---|---|---|
| Compound 1 | 18.4 | 170.2 | 9.2 |
| Compound 2 | Varies | Varies | Varies |
Antibacterial Properties
The antibacterial efficacy of compounds containing the thiazole moiety has been extensively studied. In particular, derivatives of thiazole have shown promising results against various bacterial strains. For example, a recent investigation demonstrated that certain imidazotriazole-incorporated thiazoles exhibited superior activity against Staphylococcus epidermidis compared to standard antibiotics such as ampicillin .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Activity Comparison (vs. Standard) | Effective Concentration (µg/mL) |
|---|---|---|
| Compound A | 10-fold more potent than streptomycin | 0.09 |
| Compound B | 56-fold more potent than ampicillin | 0.09 |
Antitumor Effects
Thiazole derivatives have also been explored for their antitumor properties. The structural characteristics of these compounds can influence their activity against cancer cells. Research indicates that modifications in the thiazole ring and the addition of specific substituents can enhance cytotoxicity against various cancer cell lines .
Table 3: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | A549 (Lung Cancer) | 5.0 |
| Compound Y | MCF-7 (Breast Cancer) | 3.5 |
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[2,1-b][1,3]thiazole scaffold is shared among several bioactive compounds, with variations in substituents dictating target specificity and potency. Key comparisons include:
Table 1: Comparative Analysis of Imidazo[2,1-b][1,3]Thiazole Derivatives
Key Observations
Substituent Sensitivity: The C-5 position of the imidazo[2,1-b]thiazole ring (e.g., dimethylaminomethyl in Compound 6a) significantly enhances COX-2 inhibitory activity . Sulfonamide vs. Carboxamide: The benzene-sulfonamide group in the target compound may confer distinct solubility and binding properties compared to carboxamide-containing analogs like SRT1720 .
Biological Target Implications: COX-2 Inhibition: Compound 6a’s methylsulfonyl-phenyl group is critical for COX-2 selectivity . The target compound’s acetyl group may reduce COX-2 affinity but enhance interactions with other targets (e.g., kinases). SIRT1 Activation: SRT1720’s quinoxaline-carboxamide and piperazine groups are essential for SIRT1 activation . The acetyl-sulfonamide in the target compound lacks these motifs, suggesting divergent mechanisms.
Antineoplastic Potential: The morpholinoethoxy-substituted imidazo[2,1-b]benzothiazole in demonstrates anticancer activity, but the target compound’s 3-methyl and acetyl groups may alter cytotoxicity or selectivity.
Biological Activity
4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An acetyl group
- A thiazole ring
- A sulfonamide moiety
This unique combination suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that thiazole and imidazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Studies report IC50 values indicating effective cytotoxic activity against multiple cancer cell lines. For example, thiazole derivatives demonstrated IC50 values as low as 1.61 µg/mL against Jurkat cells .
- Mechanisms of Action : The anticancer effects are often attributed to the disruption of key signaling pathways involved in cell growth and survival. Molecular dynamics simulations have shown interactions with proteins like Bcl-2, which are crucial for apoptosis regulation .
Anticonvulsant Activity
Compounds containing thiazole and imidazole rings have also been evaluated for their anticonvulsant properties:
- Protective Effects : In animal models, certain derivatives exhibited significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) methods. For instance, a derivative showed 80% protection at a dose of 100 mg/kg .
- Mechanism : The anticonvulsant activity is believed to involve modulation of GABAergic neurotransmission and inhibition of voltage-gated ion channels .
Study 1: Anticancer Evaluation
A series of imidazo[2,1-b]thiazole-coupled derivatives were synthesized and tested for their anticancer efficacy. The study found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines . The presence of electron-donating groups was crucial for increasing activity.
Study 2: Anticonvulsant Screening
In a screening study, several thiazole derivatives were evaluated for their anticonvulsant properties using established animal models. Compounds with specific structural modifications demonstrated enhanced efficacy compared to standard drugs like phenytoin .
Pharmacokinetic Considerations
The pharmacokinetics of sulfonamide derivatives like this compound are essential for understanding their biological activity:
- Absorption and Distribution : Computational models predict favorable absorption characteristics with optimal distribution profiles. High permeability across biological membranes is anticipated based on structural properties .
- Metabolism : The compound may undergo metabolic transformations typical for sulfonamides, which could influence its therapeutic efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound?
- Methodology : Multi-step synthesis typically involves:
Imidazothiazole formation : Condensation of substituted thiazoles with imidazole precursors under reflux.
Sulfonylation : Reaction with sulfonyl chlorides in aprotic solvents (e.g., DCM) using bases like triethylamine to facilitate coupling .
Acetylation : Introduction of the acetyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Characterization : Intermediate steps are validated using -/-NMR and IR spectroscopy. For example, sulfonamide S=O stretches appear at 1350–1150 cm in IR .
Q. How is the compound characterized post-synthesis?
- Key Techniques :
- NMR : -NMR identifies aromatic protons (δ 7.2–8.5 ppm) and acetyl groups (δ 2.5–2.8 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 452.1).
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S ratios (±0.3%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities?
- Advanced Methodology :
- Data Collection : High-resolution SCXRD (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.
- Refinement : SHELXL refines anisotropic displacement parameters, confirming the acetyl group’s orientation (torsion angle: 175.2°) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess steric effects and hydrogen-bonding networks (e.g., N–H···O interactions: 2.89 Å) .
Q. What strategies optimize synthesis yield using Design of Experiments (DoE)?
- DoE Framework :
- Parameters : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).
- Response Surface Modeling : Identifies optimal conditions (e.g., 90°C in DMF with 2 mol% Pd(OAc)) for >85% yield .
- Flow Chemistry : Continuous-flow systems enhance reproducibility, as demonstrated in Swern oxidation protocols .
Q. How do computational models predict bioactivity?
- Molecular Docking : AutoDock Vina assesses binding to kinase targets (e.g., EGFR). The sulfonamide group forms hydrogen bonds with Lys721 (ΔG = -9.2 kcal/mol) .
- DFT Calculations : B3LYP/6-31G(d) models predict electron density distribution, highlighting nucleophilic sites on the imidazothiazole ring .
Contradiction Analysis
Q. How to address discrepancies in reported biological activities?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times (24h vs. 48h).
- Purity Issues : HPLC purity thresholds (<95% vs. >98%) significantly impact IC values .
Structure-Activity Relationship (SAR)
Q. What role does the imidazothiazole moiety play in bioactivity?
- Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
